![molecular formula C26H35N5O2 B6137485 1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one](/img/structure/B6137485.png)
1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a combination of piperazine, pyrazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the piperazine derivative: Starting with benzylpiperazine, the compound is reacted with appropriate reagents to introduce the desired functional groups.
Synthesis of the pyrazole derivative: The cyclopropyl group is introduced into the pyrazole ring through cyclization reactions.
Coupling reactions: The piperazine and pyrazole derivatives are then coupled with the piperidine moiety through amide bond formation or other suitable coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular pathways and mechanisms of action.
Pharmacology: Study of its pharmacokinetics and pharmacodynamics in animal models.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
- 1-(4-benzylpiperazin-1-yl)-3-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one
- 1-(4-benzylpiperazin-1-yl)-3-[1-(5-ethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one
Uniqueness: 1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one is unique due to the presence of the cyclopropyl group in the pyrazole ring, which may confer distinct steric and electronic properties. This can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c32-25(30-15-13-29(14-16-30)18-20-5-2-1-3-6-20)11-8-21-7-4-12-31(19-21)26(33)24-17-23(27-28-24)22-9-10-22/h1-3,5-6,17,21-22H,4,7-16,18-19H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPPDWGBBQTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=C2)C3CC3)CCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.